molecular formula C24H22I2N4O B12057306 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide

3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide

Cat. No.: B12057306
M. Wt: 636.3 g/mol
InChI Key: SYUJWZXUUZJWST-JFLMPSFJSA-N
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Description

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanohydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanohydrazide typically involves multiple steps:

    Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.

    Formation of Hydrazide: The iodinated carbazole is then reacted with a suitable hydrazine derivative to form the hydrazide group. This step often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 4-(dimethylamino)benzaldehyde to form the desired product. This reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imine bond in the hydrazide group, converting it to an amine.

    Substitution: The iodine atoms on the carbazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanohydrazide has several scientific research applications:

    Organic Electronics: Used in the development of OLEDs due to its favorable electronic properties.

    Photocatalysis: Potential use as a photocatalyst in organic synthesis.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.

    Material Science: Studied for its properties in forming thin films and other materials for electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its electronic structure, which allows it to participate in various photophysical and photochemical processes. The carbazole core acts as an electron donor, while the hydrazide group can participate in hydrogen bonding and other interactions. These properties make it suitable for use in optoelectronic devices where efficient charge transport and light emission are required.

Comparison with Similar Compounds

Similar Compounds

    3,6-diiodo-9H-carbazole: A simpler analog without the hydrazide group.

    4-(dimethylamino)benzaldehyde: A precursor used in the synthesis of the target compound.

    Carbazole derivatives: Various carbazole-based compounds with different substituents.

Uniqueness

The uniqueness of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanohydrazide lies in its combination of iodine-substituted carbazole and hydrazide functionalities, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light-emitting and charge-transport characteristics.

Properties

Molecular Formula

C24H22I2N4O

Molecular Weight

636.3 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide

InChI

InChI=1S/C24H22I2N4O/c1-29(2)19-7-3-16(4-8-19)15-27-28-24(31)11-12-30-22-9-5-17(25)13-20(22)21-14-18(26)6-10-23(21)30/h3-10,13-15H,11-12H2,1-2H3,(H,28,31)/b27-15+

InChI Key

SYUJWZXUUZJWST-JFLMPSFJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

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